Ethyl 3-oxooxepan-2-carboxylate
Overview
Description
Ethyl 3-oxooxepan-2-carboxylate is an organic compound with the molecular formula C₉H₁₄O₄ It is a member of the oxepane family, characterized by a seven-membered ring containing an oxygen atom
Mechanism of Action
Ethyl 3-oxooxepane-2-carboxylate, also known as Ethyl 3-oxooxepan-2-carboxylate or 3-Oxooxepane-2-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C9H14O4 . This compound has gained significant attention in scientific research due to its potential biological activity and various applications . .
Mode of Action
It is known that the compound undergoes various chemical reactions, including cyclization mechanisms with other compounds like ethyl cyanoacetate . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxooxepan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in ethanol under reflux conditions . Another method includes the use of organotrifluoroborate salts in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxooxepan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxepane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-oxooxepan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 3-oxooxepan-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar structure but contains a piperidine ring instead of an oxepane ring.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another related compound with an indole ring structure.
The uniqueness of this compound lies in its oxepane ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-oxooxepane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-12-9(11)8-7(10)5-3-4-6-13-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSHROZQZGNLDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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